molecular formula C14H17NO2 B13658024 2,4-Diethoxy-7-methylquinoline

2,4-Diethoxy-7-methylquinoline

Cat. No.: B13658024
M. Wt: 231.29 g/mol
InChI Key: RRTKLORRWPTWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diethoxy-7-methylquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug development . The compound this compound is characterized by the presence of two ethoxy groups at positions 2 and 4, and a methyl group at position 7 on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2,4-Diethoxy-7-methylquinoline, can be achieved through various established protocols. Some of the common methods include:

    Skraup Synthesis: This involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Doebner-Von Miller Synthesis: This method uses aniline and α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.

    Friedländer Synthesis: This involves the reaction of 2-aminobenzaldehyde with a carbonyl compound.

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry approaches like microwave-assisted synthesis are commonly used .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diethoxy-7-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

2,4-Diethoxy-7-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diethoxy-7-methylquinoline involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or interfere with DNA replication in microbial cells. The pathways involved often include inhibition of nucleic acid synthesis and disruption of cellular metabolism .

Comparison with Similar Compounds

    2-Methylquinoline: Known for its antimalarial properties.

    4-Ethoxyquinoline: Used in the synthesis of pharmaceuticals.

    7-Methylquinoline: Exhibits antibacterial activity.

Uniqueness: 2,4-Diethoxy-7-methylquinoline is unique due to the presence of both ethoxy and methyl groups, which can enhance its lipophilicity and biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

2,4-diethoxy-7-methylquinoline

InChI

InChI=1S/C14H17NO2/c1-4-16-13-9-14(17-5-2)15-12-8-10(3)6-7-11(12)13/h6-9H,4-5H2,1-3H3

InChI Key

RRTKLORRWPTWJO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC2=C1C=CC(=C2)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.